(1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol
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Overview
Description
(1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol typically involves the chlorination of a precursor compound, followed by a stereoselective reduction. One common method includes:
Chlorination: The precursor, 1-(2,5-diethylphenyl)ethan-1-ol, is treated with thionyl chloride (SOCl₂) under reflux conditions to introduce the chlorine atom.
Stereoselective Reduction: The resulting 2-chloro-1-(2,5-diethylphenyl)ethan-1-one is then subjected to a stereoselective reduction using a chiral catalyst to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a simpler alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of 2-chloro-1-(2,5-diethylphenyl)ethan-1-one.
Reduction: Formation of 1-(2,5-diethylphenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-Chloro-1-(2,5-diethylphenyl)ethan-1-one: A related compound lacking the hydroxyl group.
1-(2,5-Diethylphenyl)ethan-1-ol: A related compound lacking the chlorine atom.
Uniqueness
(1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol is unique due to its chiral center and the presence of both a hydroxyl and a chlorine group. This combination of functional groups and chirality makes it a valuable intermediate in asymmetric synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C12H17ClO |
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Molecular Weight |
212.71 g/mol |
IUPAC Name |
(1R)-2-chloro-1-(2,5-diethylphenyl)ethanol |
InChI |
InChI=1S/C12H17ClO/c1-3-9-5-6-10(4-2)11(7-9)12(14)8-13/h5-7,12,14H,3-4,8H2,1-2H3/t12-/m0/s1 |
InChI Key |
MIFCGVNYXMHYCT-LBPRGKRZSA-N |
Isomeric SMILES |
CCC1=CC(=C(C=C1)CC)[C@H](CCl)O |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)C(CCl)O |
Origin of Product |
United States |
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